N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C18H17ClN2O4 and a molecular weight of 360.79 g/mol . This compound features a benzodioxole ring, a chloro substituent, and a dimethylphenoxy group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced hydrazide derivatives, and various substituted benzodioxole compounds.
Scientific Research Applications
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N’-({6-nitro-1,3-benzodioxol-5-yl}methylene)acetohydrazide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its unique combination of structural features, including the chloro substituent and the dimethylphenoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H17ClN2O4 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-4-3-5-12(2)18(11)23-9-17(22)21-20-8-13-6-15-16(7-14(13)19)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+ |
InChI Key |
VQKPVSYCTLYVQW-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Origin of Product |
United States |
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